![molecular formula C6H12ClNO B15300727 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)
4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H3)methoxy-2-azabicyclo[211]hexane hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl It is a derivative of 2-azabicyclo[211]hexane, a bicyclic structure that contains a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the efficient production of the compound in a batchwise, multigram scale.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of high-purity starting materials, controlling reaction conditions, and implementing purification steps to achieve the desired product quality.
化学反应分析
Types of Reactions
4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride
- 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
Uniqueness
4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to the presence of the deuterium atom (2H3) in its structure. This isotopic substitution can influence the compound’s chemical properties, such as its stability and reactivity, making it distinct from other similar compounds.
属性
分子式 |
C6H12ClNO |
|---|---|
分子量 |
152.64 g/mol |
IUPAC 名称 |
4-(trideuteriomethoxy)-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H/i1D3; |
InChI 键 |
CJJHSASJSPJZKT-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC12CC(C1)NC2.Cl |
规范 SMILES |
COC12CC(C1)NC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


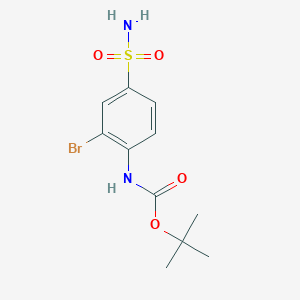

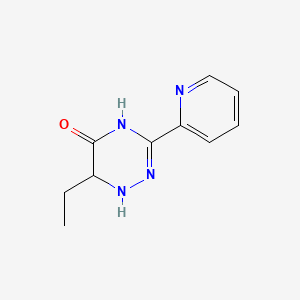
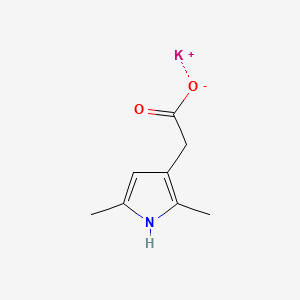
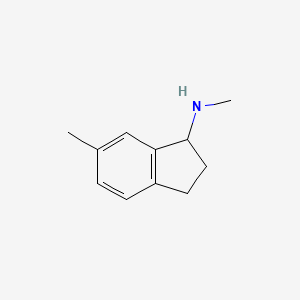
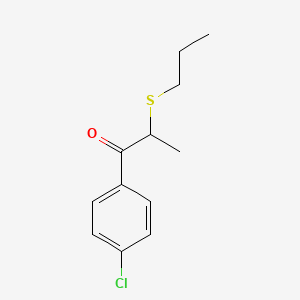
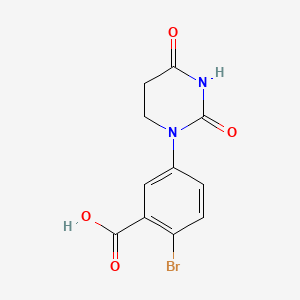
![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)

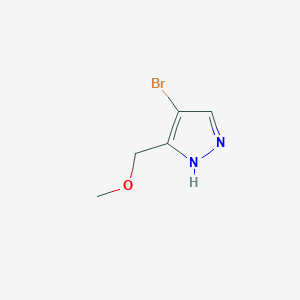
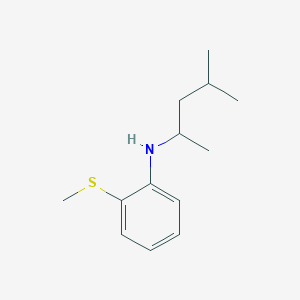
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)


